molecular formula C22H21FN2O B12911030 8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-15-8

8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12911030
CAS No.: 918646-15-8
M. Wt: 348.4 g/mol
InChI Key: ZVYYGJDDFOMSQO-UHFFFAOYSA-N
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Description

8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a fluorinated organic compound with a unique structure that includes a quinoline backbone

Preparation Methods

The synthesis of 8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 3,3,4,4-tetramethyl-2-cyclohexen-1-one.

    Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by nucleophilic substitution reactions.

    Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced quinoline products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where reagents like sodium methoxide (NaOMe) can replace the fluorine with methoxy groups.

    Major Products: The major products formed from these reactions include various substituted quinolines and reduced quinoline derivatives.

Scientific Research Applications

8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with various biological systems effectively.

Comparison with Similar Compounds

8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other fluorinated quinoline derivatives:

    Similar Compounds: Examples include 8-fluoroquinoline, 3,3,4,4-tetramethylquinoline, and other fluorinated quinoline analogs.

    Uniqueness: The presence of both fluorine and tetramethyl groups in the same molecule provides unique chemical and physical properties, such as increased lipophilicity and enhanced biological activity.

    Applications: While similar compounds may share some applications, the specific combination of functional groups in 8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one makes it particularly valuable in certain research and industrial contexts.

Properties

CAS No.

918646-15-8

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

8-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one

InChI

InChI=1S/C22H21FN2O/c1-21(2)16-9-7-10-17(23)19(16)25(20(26)22(21,3)4)15-12-14-8-5-6-11-18(14)24-13-15/h5-13H,1-4H3

InChI Key

ZVYYGJDDFOMSQO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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